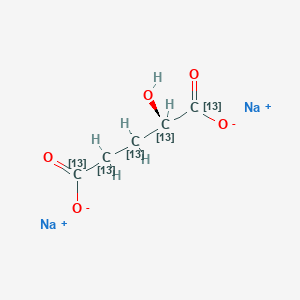

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₅H₆Na₂O₅ and its molecular weight is 197.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isomer Identification in Glioma Detection

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2HG) has been identified as a unique biomarker present in glioma, a type of brain cancer. Traditional detection methods like Magnetic Resonance Spectroscopy (MRS) are time-consuming and not suitable for real-time imaging during medical surgeries. Research has shown that Terahertz Time-domain Spectroscopy (THz-TDS) can rapidly and accurately identify the isomers of 2HG, making it a valuable tool for glioma investigation and potentially improving the precision of clinical surgeries (Chen et al., 2017).

Detection in Human Brain Glioma

The compound L-2-Hydroxyglutaric acid disodium salt (L-2HG), a variant of 2HG, has also been effectively detected in actual human brain glioma tissues using THz time-domain spectroscopy (THz-TDS). This breakthrough is especially significant for the diagnosis and treatment of glioma, offering a more direct and accurate method for identifying this critical biomarker in affected tissues (Peng et al., 2018).

Biochemical Analysis and Spectroscopy

NMR Spectroscopic Analysis for Metabolic Diseases

The determination of levels and absolute configuration of 2-hydroxyglutaric acid is essential for diagnosing certain metabolic diseases. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopic methods are used for this purpose, providing detailed insights into the metabolite's structure and behavior (Bal & Gryff-Keller, 2002).

Quantitation in Clinical Applications

A liquid chromatography tandem mass spectrometry method has been developed for the rapid, accurate, and precise quantification of L and D enantiomers of 2-hydroxyglutaric acid (2-HGA) in blood samples, suitable for clinical applications. This methodology is crucial for identifying IDH mutations and holds prognostic significance in various malignancies, indicating the compound's importance in clinical diagnostics and treatment monitoring (Poinsignon et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as adenosine 5’-triphosphate disodium salt-13c5, are known to be involved in intracellular energy transfer .

Mode of Action

It can be inferred from related compounds that it might play a role in energy transfer within cells .

Biochemical Pathways

Similar compounds like β-nicotinamide adenine dinucleotide are involved in a wide range of enzyme-catalyzed oxidation reduction reactions .

Pharmacokinetics

It’s worth noting that similar compounds are used in cells as a coenzyme of intracellular energy transfer .

Action Environment

Similar compounds are known to be stored at low temperatures (around -20°c) for stability .

Properties

IUPAC Name |

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-JVBXKYRZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.